Oxyberberine

Beschreibung

Natural Occurrence and Botanical Sources

Oxyberberine is found naturally in several plant species, many of which are also sources of berberine (B55584). These botanical sources include Coptidis chinensis Franch., Phellodendron chinense Schneid., and Argemone mexicana Linn. cymitquimica.comfrontiersin.org It has also been isolated from Thalictrum alpinum L. and Berberis lycium Royle. researchgate.net These plants have a history of use in traditional medicine systems, where extracts containing these alkaloids have been employed for various ailments. phytopharmajournal.com

Oxidative Derivatization from Berberine: A Metabolomic Perspective

Berberine undergoes metabolic transformation in vivo, and this compound has been identified as a significant oxidative metabolite. frontiersin.orgresearchgate.netnih.gov This conversion can be mediated by factors including gut microbiota and red blood cells. researchgate.netnih.gov The formation of OBB from berberine involves an oxidation reaction. mdpi.comresearchgate.net Metabolomic studies are crucial in understanding these transformations and the resulting metabolic profiles, providing insights into how berberine exerts its pharmacological effects through its metabolites like OBB. frontiersin.orgfrontiersin.orgfrontiersin.org The low bioavailability and rapid systemic elimination of berberine have led researchers to investigate the contribution of its metabolic products to its in vivo actions. frontiersin.orgresearchgate.net OBB has been shown to be an absorbable form of berberine administration, with a potentially higher enteral absorption rate compared to berberine. frontiersin.org

Comparative Pharmacological Profile and Enhanced Biological Activities of this compound Relative to Berberine

Research indicates that this compound possesses a range of biological activities, many of which are similar to or enhanced compared to those of berberine. frontiersin.orgmdpi.comresearchgate.net Studies have highlighted OBB's superior efficacy in various biological functions. frontiersin.org

Here is a comparison of some reported activities:

| Activity | Berberine | This compound | Reference(s) |

| Anti-inflammation | Exhibits anti-inflammatory properties. frontiersin.org | More effective anti-inflammatory properties. frontiersin.orgmdpi.comresearchgate.net | frontiersin.orgmdpi.comresearchgate.net |

| Anti-fungus | Exhibits anti-fungal properties. frontiersin.org | Superior anti-fungal activity reported. frontiersin.orgscienceopen.com | frontiersin.orgscienceopen.com |

| Anti-hypoglycemia | Promising anti-diabetic effects. mdpi.comnih.gov | Superior hypoglycemic effect. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |

| Anti-arrhythmic | Exhibits anti-arrhythmic properties. researchgate.net | Superior anti-arrhythmic activity reported. scienceopen.comresearchgate.net | scienceopen.comresearchgate.net |

| Hepatoprotection | Reported hepatoprotective effects. frontiersin.org | Exhibits hepatoprotective properties. researchgate.netnih.gov | researchgate.netnih.gov |

| Anti-colitis | Can alleviate gut barrier impairment. frontiersin.org | Superior anti-colitis effect. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Anti-tumor | Exhibits anti-tumor effects. nih.gov | Potential anti-tumor potency. nih.gov | nih.gov |

OBB has demonstrated superior antidiabetic effects compared to berberine and has also shown more potent anti-inflammatory properties. mdpi.comresearchgate.net Its enhanced biological activities may be attributed to its structural modifications compared to berberine, which can influence its interaction with biological targets and its pharmacokinetic profile. ontosight.ai

Current Research Landscape and Therapeutic Potential

The current research landscape on this compound is actively exploring its therapeutic potential in various disease models. Studies are investigating its mechanisms of action in conditions such as inflammatory bowel disease, diabetes, liver injury, and even neurological disorders. nih.govscienceopen.comresearchgate.netnih.govresearchgate.netresearchgate.net

Key areas of research include:

Anti-inflammatory effects: OBB has shown promise in alleviating inflammation in models of intestinal barrier disruption and acute lung injury, potentially through pathways involving Nrf2 and NF-κB signaling. frontiersin.orgscienceopen.comnih.gov

Antidiabetic potential: Research suggests OBB has superior hypoglycemic effects compared to berberine, potentially by regulating pathways like PI3K/Akt and Nrf2. mdpi.comresearchgate.netnih.gov

Hepatoprotective effects: Studies have indicated OBB's beneficial effects against liver injury. researchgate.netnih.gov

Neuroprotective effects: OBB has demonstrated neuroprotective potential in models of traumatic brain injury. researchgate.netresearchgate.netnih.gov

Antitumor potential: Investigations are exploring OBB's potential as an antitumor agent and its ability to sensitize cancer cells to chemotherapy, such as sorafenib (B1663141) in liver cancer. nih.gov

The enhanced bioavailability and superior biological activities observed for OBB in some studies suggest it could be a promising candidate for further drug development. frontiersin.orgresearchgate.netnih.gov Research continues to elucidate the specific molecular mechanisms underlying OBB's effects and to explore its potential clinical applications. frontiersin.orgnih.gov

Structure

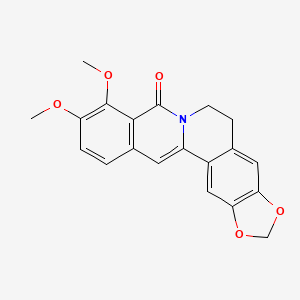

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,7-9H,5-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYQCBCBTQWPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203389 | |

| Record name | Oxyberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-21-3 | |

| Record name | Oxyberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyberberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyberberine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-OXYBERBERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A04YKB3FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Modification Studies

Biotransformation Pathways of Oxyberberine Formation

This compound can be formed through the metabolic transformation of berberine (B55584) in biological systems. mdpi.comfrontiersin.org

Role of Gut Microbiota in Metabolic Oxidation of Berberine

A significant pathway for this compound formation involves the gut microbiota. Studies have shown that gut bacteria can convert berberine into this compound through an oxidation reaction. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net This biotransformation has been observed both in vitro and in vivo. nih.gov The gut microbiota expresses a wide array of enzymes, including oxidoreductases, that can facilitate such metabolic conversions. doi.org While the role of gut microbiota in this oxidation is established, specific bacterial species responsible for this conversion have not been conclusively identified. frontiersin.org The formation of this compound by intestinal microflora is significantly inhibited after the administration of oral antibiotics. frontiersin.org

Laboratory Synthesis and Isolation Methodologies

This compound can be synthesized in the laboratory through various chemical routes. Early synthetic approaches date back to the early 20th century. rsc.orgrsc.org One method involves the reaction of meconinecarboxylic acid β-piperonylethylamide with phosphoryl chloride. rsc.org Another versatile total synthesis of 8-oxyberberine has been accomplished starting from commercially available materials such as 5-bromobenzo[d] nih.govnih.govdioxole, piperonal, and sesamol, utilizing key steps like a modified Pomeranz-Fritsch reaction and intramolecular Heck cyclization. researchgate.net This approach is reported to be short, convenient, and suitable for preparing homoberberine analogues. researchgate.net this compound can also be synthesized through the oxidation of berberine, for instance, using potassium ferricyanide. uchile.cl

This compound has also been isolated from natural sources, such as the root bark extract of Berberis lycium. acs.orgresearchgate.net

Rational Design and Development of this compound Derivatives

Chemical modification of berberine and its derivatives, including this compound, is an active area of research aimed at improving pharmacological properties. mincyt.gob.arresearchgate.netmdpi.com Structure-activity relationship (SAR) studies are conducted to understand how structural changes influence biological activities. mincyt.gob.arconicet.gov.ar

Investigations into Dimeric this compound Structures

Research has explored the development of dimeric structures based on this compound. For example, a novel oxidative coupling approach has been developed to synthesize a dimeric this compound, CT4-1. researchgate.net Investigations into such dimeric structures are part of the broader effort to design compounds with potentially enhanced activities. researchgate.net

Advanced Drug Delivery Systems for Pharmacokinetic Enhancement

The physicochemical properties of this compound, such as its low water solubility, can pose challenges for its development and utilization. nih.govresearchgate.netnih.govdovepress.com Advanced drug delivery systems are being developed to address these limitations and improve its pharmacokinetic profile, including solubility, dissolution, and bioavailability. nih.govresearchgate.netnih.govdovepress.comcarbohyde.comnih.govdntb.gov.ua

Development of Supersaturated Drug Delivery Systems

Supersaturated drug delivery systems (SDDS) are a strategy employed to enhance the absorption of poorly soluble drugs by creating and maintaining a supersaturated drug concentration in the gastrointestinal tract. researchgate.net Research has focused on developing this compound SDDS. nih.govresearchgate.netnih.govdovepress.comcarbohyde.comdovepress.com For instance, an this compound-hydroxypropyl-β-cyclodextrin (HP-β-CD) SDDS has been prepared using methods like the ultrasonic-solvent evaporation method. researchgate.netnih.govcarbohyde.com Cyclodextrins, particularly HP-β-CD, are utilized not only to enhance solubility but also to maintain supersaturated solutions, potentially through the self-assembly of cyclodextrin (B1172386) nanoaggregates. nih.govresearchgate.net

Studies have shown that OBB-HP-β-CD SDDS can significantly increase the solubility and dissolution rate of this compound. nih.govresearchgate.netnih.gov For example, the dissolution rate of OBB-HP-β-CD SDDS was reported to be about 5 times higher than that of the raw material. nih.gov Furthermore, this type of SDDS has demonstrated enhanced oral relative bioavailability compared to raw this compound. nih.govcarbohyde.com

Interactive Table: Dissolution Rate Enhancement

| Formulation | Dissolution Rate (Relative to Raw OBB) | Citation |

| OBB-HP-β-CD SDDS | ~5 times higher | nih.gov |

Interactive Table: Oral Relative Bioavailability Enhancement

| Formulation | Oral Relative Bioavailability (Relative to Raw OBB) | Citation |

| OBB-HP-β-CD SDDS | ~16 times higher | nih.govcarbohyde.com |

Another approach to enhance this compound's properties is the development of amorphous solid dispersions (ASDs). nih.govdntb.gov.ua ASDs, characterized by a disordered structure and high free energy state, can improve dissolution rates and bioavailability. nih.gov Spray drying is a technique used to produce amorphous forms of this compound in ASDs. nih.gov OBB-ASDs have shown improved dissolution and higher bioavailability compared to the crystalline form of this compound. nih.gov

Formulation of Amorphous Solid Dispersions

This compound's poor water solubility presents a significant challenge for its absorption and bioavailability. researchgate.netnih.govnih.govdntb.gov.ua To overcome this limitation, the formulation of this compound into amorphous solid dispersions (ASDs) has been explored as a strategy to enhance its dissolution rate and bioavailability. researchgate.netnih.govnih.govdntb.gov.uadntb.gov.ua

Amorphous solid dispersions involve dispersing a drug in an amorphous state within a carrier matrix, typically a polymer. The amorphous form of a drug generally possesses higher solubility and a faster dissolution rate compared to its crystalline counterpart due to its higher free energy. researchgate.net

Spray drying is a widely used technique for preparing amorphous solid dispersions in the pharmaceutical industry, offering advantages such as a shorter process cycle time, high yield, and low solvent residue. researchgate.net This method has been successfully employed to formulate OBB-ASDs. nih.govnih.govdntb.gov.uaresearchgate.net The process typically involves dissolving the drug and a polymer carrier in a common solvent, followed by rapid solvent removal through spray drying. researchgate.net

Various polymers have been investigated as carriers for OBB-ASDs, including Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), Polyvinylpyrrolidone K30 (PVP-K30), and Soluplus. nih.gov HPMCAS, a cellulose-based polymer, has been identified as an effective crystallization inhibitor, which is crucial for maintaining the amorphous state of the drug. x-mol.net

Characterization studies of OBB-ASDs have confirmed that the crystalline form of the this compound active pharmaceutical ingredient (API) is transformed into an amorphous form within the dispersion. nih.govnih.gov This change in solid state leads to enhanced dissolution performance. nih.govnih.gov More importantly, studies have shown that OBB-ASDs exhibit higher bioavailability compared to the crystalline OBB API. nih.govnih.gov

The successful development of OBB-ASDs highlights the potential of this formulation strategy for improving the biopharmaceutical properties of poorly soluble natural compounds. nih.govnih.gov

Exploration of Nanocrystal Formulations

While amorphous solid dispersions represent a key strategy to improve this compound's solubility, the exploration of nanoscale formulations also offers potential benefits. One study investigated a supersaturated drug delivery system for this compound based on cyclodextrin nanoaggregates. nih.govdovepress.comtandfonline.com

This formulation involved the preparation of an amorphous complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD). nih.govdovepress.comtandfonline.com The ultrasonic-solvent evaporation method was used for the preparation of this system. nih.govdovepress.com Characterization techniques, including FT-IR, DSC, PXRD, NMR, and molecular modeling, indicated that the crystalline form of OBB was transformed into an amorphous OBB-HP-β-CD complex. nih.govdovepress.com

Dynamic light scattering analysis revealed that this system formed relatively stable nanoaggregates with an average diameter of 23 nm. nih.govtandfonline.com This nanoaggregate formation contributed to a significant enhancement in the dissolution rate of this compound, measured to be approximately 5 times higher than that of the raw OBB material. nih.govtandfonline.com Furthermore, this formulation approach led to a notable increase in the oral relative bioavailability of this compound, enhanced by 16 times compared to the raw material. nih.govtandfonline.com

This research demonstrates that formulating this compound into nanoscale amorphous complexes, such as those formed with cyclodextrins, can be an effective strategy to improve its solubility, dissolution, and ultimately, its bioavailability. nih.govtandfonline.com While this specific example involves an amorphous complex forming nanoaggregates rather than traditional drug nanocrystals (where the drug itself is in crystalline form at the nanoscale), it illustrates the application of nanoscale principles to enhance the delivery of this compound.

Here is a comparison of dissolution rate and bioavailability for different this compound formulations:

| Formulation Type | Dissolution Rate Enhancement (vs. Raw OBB) | Oral Relative Bioavailability Enhancement (vs. Raw OBB) | Reference |

| Amorphous Solid Dispersion (ASDs) | Enhanced | Higher | nih.govnih.gov |

| Cyclodextrin Nanoaggregates (Amorphous Complex) | ~5 times higher | ~16 times higher | nih.govtandfonline.com |

Pharmacological Activities and Underlying Molecular Mechanisms

Antidiabetic and Glucose Metabolic Regulation

Oxyberberine's role in managing blood sugar levels is attributed to a range of activities that collectively improve glucose homeostasis. Research has shown that it not only reduces blood glucose levels but also ameliorates pancreatic damage and mitigates oxidative stress and inflammatory markers in diabetic models. nih.gov

Modulation of Glucose-Stimulated Insulin (B600854) Secretion

While direct and extensive research specifically detailing this compound's impact on glucose-stimulated insulin secretion from pancreatic β-cells is still emerging, the broader context of its parent compound, berberine (B55584), suggests a potential for such activity. Berberine has been shown to enhance insulin secretion in a glucose-dependent manner. eurekalert.orgnih.gov Given that this compound is an active metabolite, it is plausible that it contributes to or possesses similar insulinotropic effects. However, dedicated studies are required to fully elucidate the specific mechanisms and extent of this compound's direct influence on insulin release from pancreatic islets.

Elucidation of PI3K/Akt Signaling Pathway Activation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical cascade in metabolic regulation, promoting glucose uptake and utilization. Research has substantially promoted the pancreatic levels of the PI3K/Akt signaling pathway. nih.gov This activation is a key molecular mechanism through which this compound exerts its hypoglycemic effects, as the PI3K/Akt pathway is central to insulin signaling and cellular glucose metabolism. nih.govnih.gov

Table 1: Impact of this compound on PI3K/Akt Signaling Pathway

| Parameter | Observation | Implication |

| PI3K/Akt Pathway | Substantially promoted pancreatic levels | Enhanced insulin signaling and glucose metabolism |

Downregulation of Gluconeogenic Enzyme Expression

This compound has been found to significantly inhibit the expression of key enzymes involved in hepatic gluconeogenesis, the process of producing glucose in the liver. Specifically, it downregulates the expression of Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK). nih.govscispace.com This inhibitory action on hepatic glucose production is a major contributor to its blood glucose-lowering effects. The mechanism behind this is linked to the activation of the AMPK (AMP-activated protein kinase) pathway, which in turn suppresses the transcriptional activity of FoxO1 and CRTC2, key regulators of gluconeogenic gene expression. nih.govscispace.com

Table 2: Effect of this compound on Gluconeogenic Enzyme Expression

| Enzyme | Effect of this compound | Molecular Mechanism |

| Glucose-6-Phosphatase (G6Pase) | Significant inhibition of expression | AMPK-mediated suppression of FoxO1 and CRTC2 |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Significant inhibition of expression | AMPK-mediated suppression of FoxO1 and CRTC2 |

Activation of Nrf2 Signaling in Metabolic Contexts

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a crucial cellular defense mechanism against oxidative stress. This compound has been shown to significantly up-regulate the mRNA expression of the Nrf2 signaling pathway. nih.gov By activating this pathway, this compound enhances the body's antioxidant defenses, which is particularly beneficial in the context of diabetes where oxidative stress is a key contributor to complications. nih.govnih.gov This activation helps to mitigate the oxidative damage associated with high blood sugar levels. nih.gov

Table 3: this compound's Activation of the Nrf2 Signaling Pathway

| Signaling Pathway | Effect of this compound | Consequence in Metabolic Health |

| Nrf2 | Significant up-regulation of mRNA expression | Enhanced antioxidant defense and mitigation of oxidative stress |

Pancreatic β-Cell Protective Mechanisms

This compound exhibits favorable protective effects on pancreatic β-cells, the cells responsible for producing insulin. nih.gov In diabetic conditions, β-cells are often under stress and can undergo apoptosis (programmed cell death), leading to a decline in insulin production. This compound helps to ameliorate pancreatic damage, which includes protecting these vital cells. nih.gov This protective action is crucial for preserving insulin secretion capacity and preventing the progression of diabetes.

Neuropharmacological Investigations

This compound, an oxidized derivative of berberine, has garnered attention for its potential therapeutic applications in the central nervous system. Emerging research has begun to elucidate its neuropharmacological activities, particularly in the contexts of acute brain injury and chronic neurodegenerative diseases. These investigations highlight complex molecular mechanisms through which this compound may exert its neuroprotective effects.

Neuroprotective Efficacy in Models of Traumatic Brain Injury

Recent studies utilizing a controlled-cortical impact (CCI) mouse model of traumatic brain injury (TBI) have demonstrated the neuroprotective potential of this compound. This research indicates that this compound can mitigate several key pathological cascades that contribute to secondary injury following trauma.

In the aftermath of a traumatic brain injury, the activation of microglia, the resident immune cells of the brain, plays a critical role in the ensuing neuroinflammatory response. While initially a protective mechanism, chronic or excessive microglial activation can lead to the production of cytotoxic molecules, including reactive oxygen species (ROS) and nitric oxide (NO), which contribute to oxidative stress and neuronal damage.

Research involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a common in vitro model for neuroinflammation, has shown that treatment with this compound significantly reduces the elevated levels of both ROS and NO. researchgate.net This anti-inflammatory action at the cellular level suggests a direct mechanism by which this compound can counteract the oxidative damage that characterizes the secondary injury phase of TBI. researchgate.net By curbing the overproduction of these damaging molecules, this compound helps to preserve the integrity of surrounding neurons.

The pathological damage following TBI often manifests as significant neurobehavioral and cognitive deficits. Animal models of TBI exhibit measurable impairments in motor coordination, anxiety-like behaviors, and cognitive functions such as memory.

In studies using a CCI mouse model, administration of this compound led to a notable amelioration of these neurological issues. researchgate.net TBI-operated mice treated with this compound showed significant improvements in neurological severity scores and performed better in rotarod assays, which assess motor coordination. dntb.gov.ua Furthermore, this compound treatment reduced long-term neuropsychiatric complications, including anxiogenic- and depression-like behaviors observed in tests like the elevated-zero maze and forced-swimming test. dntb.gov.ua Cognitive impairments were also lessened, as demonstrated by improved performance in the novel object recognition task. dntb.gov.ua

Table 1: Effects of this compound on Neurobehavioral and Cognitive Outcomes in a TBI Mouse Model

| Assessment Area | Test/Assay | Observed Effect of this compound Treatment | Reference |

|---|---|---|---|

| Neurological Deficits | Neurological Severity Scoring | Ameliorated neurological aberrations | researchgate.netdntb.gov.ua |

| Motor Coordination | Rotarod Assay | Improved performance | dntb.gov.ua |

| Anxiety-like Behavior | Elevated-Zero Maze | Reduced anxiogenic behaviors | dntb.gov.ua |

| Depression-like Behavior | Forced-Swimming Test | Reduced depression-like behaviors | dntb.gov.ua |

| Cognitive Function | Novel Object Recognition Task | Reduced cognitive impairments | dntb.gov.ua |

The molecular mechanisms underlying the neuroprotective effects of this compound in TBI appear to be linked to the modulation of a key inflammatory signaling pathway. The Toll-like receptor 4 (TLR4), High-Mobility Group Box 1 (HMGB1), and Nuclear Factor kappa B (NF-κB) pathway is a critical mediator of the innate immune and inflammatory response. Following brain injury, HMGB1 is released from damaged cells and acts as a danger signal, binding to TLR4 and triggering a downstream cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. researchgate.net

Studies have demonstrated that the administration of this compound significantly reduces the levels of TLR4, HMGB1, and NF-κB in the brain tissue of mice subjected to TBI. researchgate.net This suggests that this compound exerts its neuroprotective effects by inhibiting this specific HMGB1-mediated TLR4/NF-κB pathway. researchgate.net By suppressing the activation of this signaling cascade, this compound effectively dampens the neuroinflammatory response that drives secondary brain injury. researchgate.net

Therapeutic Potential in Neurodegenerative Disorders

Beyond acute injury, the molecular properties of this compound make it a candidate for investigation in chronic neurodegenerative conditions like Alzheimer's disease. Network pharmacology, an approach that analyzes the complex interactions between drugs, genes, and diseases, has been employed to identify the potential mechanisms of action for this compound in this context.

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by complex pathological processes, including the accumulation of amyloid-beta plaques and neurofibrillary tangles, neuroinflammation, and neuronal loss. The complexity of AD necessitates therapeutic agents that can modulate multiple biological targets.

A network pharmacology study was conducted to explore the therapeutic mechanism of this compound in AD. researchgate.net This analysis identified 161 shared targets between this compound and AD, indicating a broad spectrum of potential interactions. researchgate.net Through a protein-protein interaction (PPI) network analysis, researchers identified ten key "hub genes" that are considered essential in the progression of AD and are likely modulated by this compound. researchgate.net

Among these central targets were Mitogen-activated protein kinase 1 (MAPK1), Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit beta (PIK3CB), and Ras-related C3 botulinum toxin substrate 1 (RAC1). researchgate.net These genes are implicated in critical biological processes associated with AD pathogenesis, such as the MAPK signaling cascade, regulation of apoptosis, and pathways related to cell signaling and survival. researchgate.net The identification of these hub genes provides a molecular basis for understanding how this compound might exert neuroprotective effects in Alzheimer's disease and stimulates further experimental research to validate these targets. researchgate.net

Table 2: Key Hub Gene Targets of this compound in Alzheimer's Disease Identified via Network Pharmacology

| Gene Symbol | Gene Name | Implicated Biological Process in AD | Reference |

|---|---|---|---|

| MAPK1 | Mitogen-activated protein kinase 1 | MAPK signaling cascade, neuroinflammation, apoptosis | researchgate.net |

| PIK3CB | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit beta | Cell survival signaling, regulation of apoptosis | researchgate.net |

| RAC1 | Ras-related C3 botulinum toxin substrate 1 | Neuronal structure, synaptic plasticity, cell signaling | researchgate.net |

Involvement in Apoptosis Regulation

This compound has been shown to modulate the process of apoptosis, or programmed cell death, through various molecular mechanisms. In the context of cancer, this compound can enhance the efficacy of existing chemotherapeutic agents. For instance, studies have demonstrated that this compound sensitizes liver cancer cells to the drug sorafenib (B1663141), augmenting its ability to inhibit cell growth and induce apoptosis. nih.gov The mechanism behind this sensitization involves the inhibition of the Notch homolog 1 (NOTCH1)-mediated transcription of ubiquitin-specific peptidase 7 (USP7). This leads to the downregulation of the V-Myc avian myelocytomatosis viral oncogene homolog (c-Myc), a key protein in cell proliferation and survival. By suppressing this pathway, this compound synergizes with sorafenib to promote the death of liver cancer cells. nih.gov

Furthermore, this compound demonstrates protective effects in non-cancerous cells by inhibiting apoptosis under inflammatory conditions. In a model of lipopolysaccharide (LPS)-induced acute lung injury, this compound significantly inhibited apoptosis in human lung epithelial A549 cells. nih.gov This protective effect is linked to its ability to prevent the excessive removal of mitochondria (a process known as mitophagy), which can otherwise lead to mitochondrial dysfunction and trigger cell death. nih.gov

Anti-Inflammatory and Immunomodulatory Effects

This compound, a primary metabolite of berberine, exhibits significant anti-inflammatory and immunomodulatory properties, often superior to its parent compound. nih.govmdpi.com Its therapeutic potential has been investigated in various inflammatory conditions, where it has been shown to mitigate inflammatory responses and modulate the immune system.

Inhibition of NF-κB-Mediated Inflammatory Pathways

A central mechanism for the anti-inflammatory action of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.org NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation. nih.govmdpi.com In experimental models, this compound has been shown to suppress the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov Specifically, it prevents the translocation of the NF-κB p65 subunit into the nucleus, a key step in its activation. nih.govfrontiersin.org

In studies on dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound was found to inhibit the TLR4-MyD88-NF-κB signaling pathway. It achieved this by down-regulating the protein expressions of Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (MyD88), and by inhibiting the phosphorylation of IκBα, the inhibitory protein that holds NF-κB inactive in the cytoplasm. frontiersin.org By blocking this cascade, this compound effectively reduces the transcription of downstream inflammatory genes. nih.govfrontiersin.org

Differential Regulation of Pro-inflammatory Cytokines and Inflammatory Mediators

This compound effectively modulates the production of key molecules that drive inflammation, including pro-inflammatory cytokines and enzymes responsible for producing inflammatory mediators.

Its inhibitory effect on the NF-κB pathway leads to a significant reduction in the expression of several pro-inflammatory cytokines. nih.govmdpi.com In models of intestinal inflammation, this compound treatment reverted the increased expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) at both the mRNA and protein levels. nih.gov Similarly, in colitis models, it substantially reduced the levels of TNF-α, IL-6, and Interleukin-1 beta (IL-1β) in colonic tissue. mdpi.com One study on human colonic Caco-2 cells also assessed Interleukin-8 (IL-8) among a panel of cytokines affected by this compound. frontiersin.org

Beyond cytokines, this compound also suppresses the expression of crucial inflammatory enzymes. It has been shown to down-regulate the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), both of which are key mediators in the inflammatory process. nih.gov

| Molecule | Effect | Experimental Model | Reference |

|---|---|---|---|

| TNF-α | Down-regulation/Inhibition | LPS-induced Caco-2 cells; DSS-induced colitis | nih.gov, mdpi.com |

| IL-1β | Down-regulation/Inhibition | DSS-induced colitis | mdpi.com |

| IL-6 | Down-regulation/Inhibition | LPS-induced Caco-2 cells; DSS-induced colitis | nih.gov, mdpi.com |

| COX-2 | Down-regulation/Inhibition | LPS-induced Caco-2 cells | nih.gov |

| iNOS | Down-regulation/Inhibition | LPS-induced Caco-2 cells | nih.gov |

Activation of Endogenous Antioxidant Defenses

This compound enhances the body's natural antioxidant systems, particularly through the activation of Heme Oxygenase-1 (HO-1), a vital enzyme with potent anti-oxidative and anti-inflammatory properties. researchgate.net Studies have identified this compound as a novel and remarkable HO-1 agonist. researchgate.net

Its mechanism involves the Nrf2 signaling pathway, a master regulator of the antioxidant response. This compound treatment has been found to counteract the LPS-induced decreases in Nuclear factor erythroid 2-related factor 2 (Nrf2) and HO-1. nih.gov By activating the Nrf2 pathway, this compound triggers the expression of HO-1, which in turn helps to ameliorate hepatic oxidative stress and inflammation in models of acute liver injury. nih.govresearchgate.net This activation of the Nrf2/HO-1 axis is a key component of the protective effects of this compound against inflammation and oxidative damage. nih.gov

Efficacy in Inflammatory Bowel Diseases

This compound has demonstrated significant therapeutic efficacy in experimental models of Inflammatory Bowel Disease (IBD), such as ulcerative colitis (UC). nih.govfrontiersin.org Research shows that this compound can effectively alleviate the clinical symptoms of colitis, including reducing disease activity index scores and preventing colon shortening. frontiersin.org Its therapeutic effect in a DSS-induced colitis model was found to be superior to that of its precursor, berberine. frontiersin.org

The anti-colitis effect of this compound is attributed to its ability to inhibit the inflammatory response within the colon and modulate the gut microbiota. frontiersin.org By suppressing key inflammatory pathways like TLR4-MyD88-NF-κB, it reduces histological injury and ameliorates the colonic inflammatory response. frontiersin.org

A critical aspect of this compound's efficacy in IBD is its ability to protect and restore the intestinal epithelial barrier, which is often compromised in these conditions. nih.govfrontiersin.orgnih.gov A dysfunctional barrier allows harmful substances to leak from the gut into the bloodstream, driving inflammation.

This compound has been shown to mitigate damage to the intestinal barrier in several ways:

Enhancing Physical Barrier Properties: In in vitro models using Caco-2 cell monolayers, this compound treatment improved the transepithelial electrical resistance (TEER), an indicator of barrier integrity, and decreased paracellular permeability. nih.govnih.gov

Regulating Tight Junction Proteins: It ameliorates the LPS-induced decrease in the expression and proper distribution of crucial tight junction proteins, including Zonula occludens-1 (ZO-1) and occludin, as well as the adherent junction protein E-cadherin. nih.govnih.gov These proteins are essential for sealing the space between epithelial cells.

By maintaining the expression of these junctional proteins, this compound helps to preserve the structural integrity of the intestinal wall, preventing the influx of inflammatory triggers. nih.govfrontiersin.org

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Transepithelial Electrical Resistance (TEER) | Increases/Improves | nih.gov, nih.gov |

| Paracellular Permeability | Decreases | nih.gov, nih.gov |

| ZO-1 Protein Expression | Increases/Restores | nih.gov, nih.gov |

| Occludin Protein Expression | Increases/Restores | nih.gov, nih.gov |

| E-cadherin Protein Expression | Increases/Restores | nih.gov, nih.gov |

Crosstalk with Gut Microbiota Composition and Function

This compound is intrinsically linked to the gut microbiome, as it is a novel metabolite of berberine produced by the intestinal microflora. frontiersin.orgresearchgate.net This relationship is bidirectional; while the gut microbiota is responsible for the transformation of berberine into this compound, this compound in turn influences the composition and function of the gut microbiota, contributing to its therapeutic effects, particularly in the context of intestinal inflammation. researchgate.netnih.govfrontiersin.org

In studies on colitis, this compound has shown a superior anti-colitis effect compared to berberine. researchgate.net Its administration helps to restore the intestinal epithelial barrier, a critical component of gut health that is often compromised in inflammatory bowel diseases. nih.govresearchgate.net Mechanistically, this compound has been found to modulate the gut microbiota profile and inhibit the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway, a key inflammatory pathway in the gut. nih.govresearchgate.net By regulating this pathway and influencing the balance of gut bacteria, this compound helps to alleviate intestinal inflammation. nih.govfrontiersin.org The interaction between this compound and the gut microbiota is therefore a crucial aspect of its pharmacological activity, turning berberine into a more potent anti-inflammatory agent within the intestinal tract. researchgate.netnih.gov

Alleviation of Acute Lung Injury through Inhibition of Mitophagy

This compound has been identified as a potent agent in mitigating acute lung injury (ALI), a severe respiratory condition characterized by an uncontrolled inflammatory response. nih.govscienceopen.com Research has demonstrated that this compound can significantly alleviate lipopolysaccharide (LPS)-induced ALI. nih.govscienceopen.comnih.gov Its protective effects are manifested by a reduction in lung pathological injury, prevention of lung edema (as measured by the lung wet/dry ratio), and decreased total protein levels in the bronchoalveolar lavage fluid (BALF). nih.govscienceopen.com

The underlying molecular mechanism for this protective effect involves the inhibition of mitophagy. nih.gov In models of ALI, mitophagy was found to be significantly increased in lung tissue. nih.gov this compound administration effectively inhibited this process. nih.gov Specifically, it was shown to prevent the LPS-induced translocation of the protein Parkin from the cytoplasm to the mitochondria, a key step in initiating mitophagy. nih.govscienceopen.com The anti-inflammatory action of this compound in ALI is further supported by its ability to reduce the accumulation of neutrophils and the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in both lung tissue and BALF. scienceopen.comnih.gov The inhibition of Parkin-mediated mitophagy by this compound appears to be the central mechanism through which it suppresses the inflammatory cascade in ALI. nih.gov Another study suggests that this compound may also exert a protective effect by inhibiting the RhoA/ROCK signaling pathway, which is linked to alveolar epithelial barrier impairment.

Hepatoprotective Actions in Liver Inflammation and Fibrosis

This compound exhibits significant protective properties against liver injury, including inflammation and fibrosis. Studies have shown that it can effectively ameliorate acute liver injury and suppress the progression of liver fibrosis induced by toxins like carbon tetrachloride (CCl₄). The hepatoprotective effects of this compound are linked to its potent anti-inflammatory activities within the liver tissue.

A key molecular player in the hepatoprotective action of this compound is Sirtuin 3 (SIRT3), a mitochondrial deacetylase that plays a crucial role in regulating cellular metabolism and stress responses. Research has demonstrated that the anti-inflammatory and anti-fibrotic effects of this compound in the liver are SIRT3-dependent. In studies using mouse models, this compound significantly alleviated liver injury and fibrosis in wild-type mice treated with CCl₄. However, this protective effect was absent in SIRT3 knockout mice, indicating that SIRT3 is essential for this compound's therapeutic action in the liver. These findings suggest that this compound suppresses liver injury and fibrosis primarily by inhibiting liver inflammation through a mechanism that requires the activation of SIRT3.

Anticancer and Anti-proliferative Studies

This compound has emerged as a compound of interest in oncology research due to its potential antitumor and anti-proliferative properties. nih.gov It has demonstrated cytotoxicity against various human cancer cell lines and has been investigated for its ability to enhance the efficacy of existing chemotherapy drugs.

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., HepG2, SK-Hep-1, NCI-H1299, SW480)

In vitro studies have confirmed that this compound can inhibit cell proliferation in a dose-dependent manner across several human cancer cell lines. Its cytotoxic effects have been specifically evaluated against liver cancer cells (HepG2, SK-Hep-1) and a lung cancer cell line (NCI-H1299).

Among the tested lines, this compound showed the highest cytotoxicity against SK-Hep-1 liver cancer cells. The compound was found to be more cytotoxic against these cancer cells than β-sitosterol, another compound isolated from the same source in the study. While specific cytotoxicity data for this compound against the SW480 colon cancer cell line is not detailed, its parent compound, berberine, has been shown to inhibit the growth and migration of SW480 cells.

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| SK-Hep-1 | Hepatocellular Carcinoma | 34.26 ± 3.34 |

| HepG2 | Hepatocellular Carcinoma | Data not available |

| NCI-H1299 | Non-small cell lung carcinoma | Data not available |

Data sourced from a study evaluating the cytotoxicity of this compound after 72 hours of culture. While cytotoxicity was observed in HepG2 and NCI-H1299 cells, specific IC₅₀ values were only provided for SK-Hep-1.

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

The anticancer effects of this compound are rooted in its ability to inhibit cell growth and induce apoptosis, or programmed cell death. One of the key mechanisms identified is its ability to sensitize liver cancer cells to standard chemotherapeutic agents like sorafenib. This compound enhances the inhibitory effect of sorafenib on cell growth and promotes apoptosis.

This synergistic effect is achieved by targeting specific molecular pathways. This compound has been shown to inhibit the NOTCH1-mediated transcription of ubiquitin-specific peptidase 7 (USP7). The reduction in USP7, a known tumor-promoting gene, leads to the downregulation of c-Myc, a critical oncogene involved in cell proliferation. The inhibition of this NOTCH1-USP7-c-Myc signaling pathway by this compound acts in concert with sorafenib to effectively suppress liver cancer growth. While many studies focus on the parent compound berberine, which is known to induce apoptosis through pathways like the BCL-2/BAX signaling pathway, the distinct action of this compound on the NOTCH1-USP7-c-Myc axis highlights its unique potential as an anticancer agent.

Chemosensitization of Cancer Cells to Conventional Therapies

This compound (OBB) has been identified as a chemosensitizing agent, capable of enhancing the efficacy of conventional anticancer drugs. This is particularly noted in the context of hepatocellular carcinoma (HCC), where resistance to standard therapies poses a significant clinical challenge.

Recent studies have demonstrated that this compound can sensitize liver cancer cells to sorafenib, a first-line therapy for advanced HCC. plantprotection.plnih.gov The synergistic effect involves enhancing sorafenib's ability to inhibit cell growth and induce apoptosis. plantprotection.plnih.gov

The underlying molecular mechanism for this chemosensitization is the inhibition of the NOTCH1-USP7-c-Myc signaling pathway. plantprotection.pl this compound has been shown to suppress the transcription of ubiquitin-specific peptidase 7 (USP7), a deubiquitinase that is highly expressed in various malignant tumors and is associated with poor prognosis. plantprotection.pl This suppression is achieved by inhibiting the Notch homolog 1 (NOTCH1) signaling pathway, which transcriptionally regulates USP7. plantprotection.pl The subsequent downregulation of USP7 leads to a decrease in the oncoprotein c-Myc, a key target implicated in sorafenib resistance. plantprotection.pl By reducing c-Myc levels, this compound synergizes with sorafenib to effectively suppress the proliferation of liver cancer cells. plantprotection.plnih.gov This combined action has been validated in both in vitro cell models and in vivo animal xenograft models, where the co-administration of this compound and sorafenib significantly inhibited tumor growth. plantprotection.pl

Kinase Inhibition Profiles (e.g., PIM1 Kinase)

In silico studies have highlighted this compound as a potential inhibitor of PIM1 kinase. PIM1 kinase is a serine/threonine kinase that is overexpressed in several human cancers, including prostate cancer, where it plays a role in promoting cell cycle progression and preventing apoptosis. researchgate.netnih.gov Computational analyses, including molecular docking, have identified this compound as one of several phytochemicals from the plant Berberis vulgaris with the potential to bind to and inhibit PIM1 kinase. researchgate.netnih.gov These computational models predict that this compound exhibits favorable drug-likeness properties and biological activity as a PIM1 kinase inhibitor, suggesting its potential as a candidate for further investigation in the development of anticancer therapies targeting this kinase. researchgate.netnih.gov

Other Emerging Pharmacological Activities

Beyond its role in oncology, this compound exhibits a range of other pharmacological effects that are currently under investigation.

This compound has demonstrated notable antifungal properties. Research on alkaloids isolated from the plant Argemone mexicana identified this compound as an effective agent against the spore germination of several fungi. plantprotection.plresearchgate.netresearchgate.net At a concentration of 5,000 ppm, this compound completely inhibited spore germination in Bipolaris sp. and Curvularia sp.. plantprotection.plresearchgate.net Significant inhibition was also observed at concentrations between 1,000 and 5,000 ppm for other species, including Alternaria cajani, Helminthosporium sp., and Fusarium udum. plantprotection.plresearchgate.netresearchgate.net Additionally, alkaloids from A. mexicana, including this compound, have been reported to effectively inhibit various bacterial pathogens. researchgate.net

Interactive Table: Effect of this compound on Fungal Spore Germination

| Fungal Species | Concentration (ppm) | Spore Germination Inhibition (%) |

| Bipolaris sp. | 5000 | 100% |

| Curvularia sp. | 5000 | 100% |

| Alternaria cajani | 1000-5000 | Significant Inhibition |

| Helminthosporium sp. | 1000-5000 | Significant Inhibition |

| Fusarium udum | 1000-5000 | Significant Inhibition |

This compound has shown potent activity in alleviating hyperuricemia (high levels of uric acid in the blood), a key factor in the development of gout. nih.gov In a study on fructose-induced hyperuricemia, this compound treatment significantly reduced serum uric acid levels and mitigated associated hepatic (liver) injury. nih.gov

Pharmacokinetics and Biotransformation Research

Absorption and Distribution Dynamics

The absorption and distribution characteristics of a compound dictate its systemic availability and ability to reach target tissues. Studies have explored the enteral absorption of OBB and its distribution within the body.

Comparative Enteral Absorption Rates and Biofilm Permeability

Oxyberberine has been identified as an absorbable form resulting from berberine (B55584) administration. In vivo studies have indicated that OBB exhibits a significantly higher enteral absorption rate compared to berberine. One study reported that OBB had an enteral absorption rate 5-fold higher than that of berberine in rats. frontiersin.org This suggests that the metabolic transformation of berberine to this compound, potentially mediated by gut microbiota, can lead to improved absorption. frontiersin.org

While research highlights the improved enteral absorption of OBB compared to BBR, detailed studies specifically on OBB's permeability across intestinal biofilms are not extensively reported in the provided search results. However, the increased absorption rate suggests a more efficient passage across the intestinal barrier compared to the parent compound.

Blood-Brain Barrier Permeation and Efflux Mechanisms (e.g., P-glycoprotein)

The blood-brain barrier (BBB) is a significant obstacle for many drugs targeting the central nervous system, restricting the passage of molecules, particularly those larger than 500 Da. plos.orgmdpi.comnih.gov Efflux transporters, such as P-glycoprotein (P-gp), located at the BBB, actively pump substrates back into the bloodstream, further limiting brain penetration. mdpi.comresearchgate.net

While berberine is known to be a substrate of P-glycoprotein, which contributes to its poor bioavailability and limited brain penetration, the specific interaction of this compound with P-glycoprotein and its ability to permeate the blood-brain barrier are not explicitly detailed in the provided search results. Research on berberine indicates that its low lipophilicity and interaction with P-gp impede its absorption and tissue distribution, including to the brain. frontiersin.org Further studies are needed to clarify OBB's permeability across the BBB and its potential as a P-gp substrate.

Plasma Protein Binding Characteristics and Implications for Systemic Availability

Plasma protein binding influences the fraction of a drug that is free and thus available to exert pharmacological effects, be metabolized, or be excreted. wikipedia.orgbioanalysis-zone.comsygnaturediscovery.com Both berberine and this compound have been shown to exist mainly in a protein-bound form in the blood in vivo. nih.govresearchgate.netresearchgate.net One study in rats indicated that both BBR and OBB exhibited much stronger binding interaction with hemoglobin than plasma proteins. researchgate.net This strong protein binding suggests that a significant portion of OBB in circulation may be bound, potentially influencing its distribution to tissues and its clearance rate. wikipedia.orgsygnaturediscovery.com The extent of protein binding can affect the concentration of free, active drug available at target sites. wikipedia.orgbioanalysis-zone.comsygnaturediscovery.com

Metabolic Pathways and Metabolite Profiling

Understanding the metabolic fate of this compound is essential for a complete pharmacokinetic profile. This includes identifying the enzymes and biological systems involved in its biotransformation.

Contribution of Gut Microbiota to In Vivo Metabolic Fate

A significant aspect of this compound's biotransformation involves the gut microbiota. Research indicates that this compound is a gut microbiota-mediated oxidative product of berberine. frontiersin.orgfrontiersin.orgcaymanchem.comfrontiersin.orgscispace.comnih.gov The gut microbiota can transform berberine into OBB through an oxidation reaction in vitro and in vivo. researchgate.netnih.gov This metabolic conversion by intestinal flora is considered a key pathway in the in vivo fate of berberine and contributes to the formation of OBB as an absorbable metabolite. researchgate.netcaymanchem.comresearchgate.net Studies using pseudo germ-free animals have supported the role of gut microbiota in the formation of OBB from berberine. frontiersin.org

While the role of gut microbiota in the formation of OBB from BBR is established, detailed information on the subsequent metabolic pathways and metabolite profiling of OBB itself within the host is less extensively covered in the provided search results. However, it is understood that OBB is an absorbed metabolite, suggesting it enters systemic circulation where further metabolism by host enzymes could occur, similar to other compounds.

Comparative Pharmacokinetic Analysis with Parent Compound Berberine

Comparative pharmacokinetic studies highlight the differences in how this compound and berberine are handled by the body, providing insights into OBB's potentially superior properties.

As noted earlier, OBB demonstrates a significantly higher enteral absorption rate (5-fold higher in rats) compared to berberine. frontiersin.org This improved absorption contributes to OBB being considered a more absorbable form derived from berberine administration. frontiersin.org

While berberine is known for its poor oral bioavailability, with reported absolute bioavailability values in rats being quite low (e.g., 0.37% to 0.68%), OBB has shown improved bioavailability. nih.govdovepress.com One study reported the oral bioavailability of OBB raw material as 1.55% in rats, which was significantly higher than previously reported values for berberine. dovepress.com This higher bioavailability of OBB might be attributed to its potentially higher lipophilicity and intestinal permeability compared to berberine. dovepress.com

Both compounds are primarily transported in a protein-bound form in the blood. nih.govresearchgate.netresearchgate.net However, the specific dynamics of tissue distribution and clearance may differ, influenced by factors like protein binding affinity and metabolic stability. Research indicates that berberine is rapidly distributed to various tissues, with concentrations often higher in tissues than in plasma. nih.gov Further comparative studies are needed to fully delineate the distribution and clearance profiles of OBB relative to berberine.

The metabolic fate also differs, with OBB being identified as a gut microbiota-mediated oxidative metabolite of berberine. frontiersin.orgfrontiersin.orgcaymanchem.comfrontiersin.orgscispace.comnih.gov This biotransformation plays a crucial role in the in vivo activity observed after berberine administration, with OBB potentially contributing significantly to the pharmacological effects. frontiersin.orgfrontiersin.orgresearchgate.net

The following table summarizes some comparative pharmacokinetic data points for this compound and Berberine from the reviewed literature:

| Parameter | This compound (OBB) | Berberine (BBR) | Reference |

| Enteral Absorption Rate (Rats) | 5-fold higher than BBR | Lower than OBB | frontiersin.org |

| Oral Bioavailability (Rats) | 1.55% (raw material), 24.73% (SDDS formulation) | 0.37% - 0.68% | nih.govdovepress.com |

| Primary Form in Blood | Mainly protein-bound | Mainly protein-bound | nih.govresearchgate.net |

| Gut Microbiota Role | Formed from BBR via oxidation | Metabolized to OBB and other compounds by gut microbiota | frontiersin.orgfrontiersin.org |

Note: SDDS refers to Supersaturated Drug Delivery System, a formulation designed to improve OBB bioavailability. dovepress.com

Toxicological Assessments and Safety Profile

In Vivo and In Vitro Safety Evaluations

In vivo studies have provided insights into the acute toxicity of oxyberberine. One study reported an LD50 value above 5000 mg/kg in mice, suggesting a favorable safety profile in this animal model mdpi.comnih.govresearchgate.net. This indicates that a relatively high dose is required to induce acute toxicity in mice.

In vitro evaluations have assessed the cytotoxic potential of this compound on various cell lines. Studies using human colonic Caco-2 cells demonstrated that this compound did not exhibit significant cytotoxicity at concentrations up to 50 μM frontiersin.orgnih.gov. However, considerable cell toxicity was observed at a higher concentration of 100 μM frontiersin.orgnih.gov.

Research on liver cancer cell lines, such as SK-Hep-1 and HepG2, has also investigated this compound's effects on cell viability. This compound inhibited the proliferation of SK-Hep-1 cells with an IC50 value of 34.26 ± 3.34 μM and HepG2 cells with an IC50 value of 62.96 ± 4.12 μM nih.govresearchgate.net. These IC50 values represent the concentration at which this compound inhibits cell growth by 50% in these specific cancer cell lines.

Data from In Vitro Cytotoxicity Studies:

| Cell Line | Assay | IC50 (μM) | Reference |

| Caco-2 | CCK-8 | >50 (Toxicity observed at 100 μM) | frontiersin.orgnih.gov |

| SK-Hep-1 | MTT | 34.26 ± 3.34 | nih.govresearchgate.net |

| HepG2 | MTT | 62.96 ± 4.12 | nih.govresearchgate.net |

Note: IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Higher values generally suggest lower toxicity to the cells in that specific assay.

Further in vitro studies using human lung epithelial A549 cells have also been conducted to evaluate this compound's effects in the context of acute lung injury models nih.govscienceopen.com. These studies assessed endpoints related to inflammation and cellular processes like mitophagy, providing data on cellular responses to this compound treatment.

Comparative Analysis of Safety with Berberine (B55584)

A key aspect of evaluating this compound's safety profile involves comparing it to its precursor, berberine. Berberine has been used in traditional medicine and studied extensively for its pharmacological properties, but its clinical application is sometimes limited by factors including toxicity and poor bioavailability nih.govmdpi.comnih.govnih.govoup.com.

Studies suggest that this compound may possess a more favorable safety profile compared to berberine nih.govmdpi.comnih.govresearchgate.netnih.govscienceopen.com. The reported LD50 value above 5000 mg/kg for this compound in mice is notably higher than some reported toxicity values for berberine in animal models mdpi.comnih.gov. For instance, one study mentioned an LD50 value of 713.57 mg/kg for berberine isolated from Rhizoma coptidis, classifying it under toxicity category III mdpi.comnih.gov. While direct comparisons of LD50 values across different studies and sources of berberine should be made with caution due to variations in purity, source, and experimental conditions, the significantly higher reported LD50 for this compound in mice suggests a lower acute toxicity risk in this model compared to some forms of berberine mdpi.comnih.gov.

Beyond acute toxicity, research indicates that this compound may offer advantages in terms of bioavailability, with one study suggesting a five-fold higher enteral absorption rate compared to berberine in vivo frontiersin.orgnih.gov. Improved absorption could potentially allow for lower effective doses, which might further contribute to a better safety profile in a clinical setting.

Comparative Safety Data Summary:

| Compound | In Vivo Acute Toxicity (Mouse LD50) | In Vitro Cytotoxicity (Example IC50 on HepG2 cells) | Enteral Absorption Rate (In Vivo) |

| This compound | >5000 mg/kg mdpi.comnih.govresearchgate.net | 62.96 ± 4.12 μM nih.govresearchgate.net | Higher (approx. 5-fold) frontiersin.orgnih.gov |

| Berberine | 713.57 mg/kg (from Rhizoma coptidis) mdpi.comnih.gov | 140 ± 4.21 μM (for β-sitosterol, shown for comparison in a study also testing this compound) nih.govresearchgate.net | Lower frontiersin.orgnih.gov |

Computational studies have also explored the pharmacokinetic and safety profiles of both compounds. One computational assessment indicated that both berberine and this compound passed filters for drug-likeness, bioavailability, and demonstrated a non-toxic profile computationally semanticscholar.org. Both compounds were predicted to be able to cross the blood-brain barrier and capable of suppressing certain cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4), which are involved in drug metabolism semanticscholar.org.

Implications for Clinical Translation and Combination Therapies

The favorable safety profile suggested by preclinical studies has implications for the potential clinical translation of this compound. Its apparently lower acute toxicity compared to berberine, coupled with potentially improved bioavailability, could make it a promising candidate for therapeutic applications frontiersin.orgnih.govmdpi.comnih.govresearchgate.netnih.govscienceopen.com.

Furthermore, the safety profile of this compound makes it potentially suitable for combination therapies. Research has explored the use of this compound in combination with other therapeutic agents, such as sorafenib (B1663141) in liver cancer models nih.gov. Studies suggest that this compound can enhance the effects of such drugs, and its perceived good safety and low toxicity profile are highlighted as advantages for use in clinical drug combinations nih.gov.

However, despite promising preclinical safety data, further comprehensive toxicological evaluations are essential before this compound can be widely used clinically ontosight.aicymitquimica.com. While in vivo and in vitro studies provide valuable information, the full safety profile in humans, including potential long-term effects and interactions, requires thorough investigation through clinical trials semanticscholar.orgontosight.ai. Research is ongoing to fully understand this compound's pharmacological profile and its safety for human use ontosight.ai.

Advanced Research Methodologies and Future Perspectives

Sophisticated In Vitro and In Vivo Experimental Models

In vitro and in vivo experimental models are cornerstones in the study of oxyberberine's biological activities. Cellular models provide controlled environments to dissect specific molecular and cellular events influenced by the compound. For instance, human colonic epithelial Caco-2 cells serve as an in vitro system to evaluate this compound's protective effects against intestinal barrier dysfunction and inflammation induced by lipopolysaccharide (LPS). nih.govfrontiersin.orgnih.gov In these studies, key indicators such as transepithelial electrical resistance (TEER) and paracellular permeability are measured to assess the integrity of the intestinal barrier, alongside the analysis of proinflammatory cytokine levels and the activity of signaling molecules like NF-κB. nih.govfrontiersin.orgnih.gov Human lung epithelial A549 cells have been utilized to investigate how this compound influences mitophagy in the context of LPS-induced acute lung injury. nih.govresearchgate.netscienceopen.com

Animal models are indispensable for evaluating the systemic efficacy and therapeutic potential of this compound within complex living systems. Rodent models, including mice and rats, are frequently employed to study its effects on various disease states. For example, models of colitis induced by TNBS in rats and DSS in mice are used to assess this compound's anti-inflammatory effects in the colon. nih.govfrontiersin.orgmedchemexpress.com Mouse models of traumatic brain injury (TBI) have been instrumental in exploring its neuroprotective properties. researchgate.netmedchemexpress.comtandfonline.com Furthermore, high-fat diet combined with streptozotocin-induced type 2 diabetes models in rats are used to study its effects on blood glucose levels, insulin (B600854) resistance, and pancreatic health. medchemexpress.com Hyperuricemia mouse models are also utilized to evaluate its potential in managing elevated uric acid levels. dovepress.comresearchgate.net These in vivo investigations typically involve evaluating histopathological changes in affected tissues, quantifying inflammatory mediators, and assessing functional improvements.

Computational and Systems Biology Approaches

Computational and systems biology approaches are increasingly integrated into this compound research, offering powerful tools to complement experimental findings, predict potential interactions, and unravel complex biological networks.

Network Pharmacology and Target Prediction

Network pharmacology is a holistic approach particularly well-suited for studying compounds with potential multi-target activities, such as those found in traditional medicine. researchgate.netamegroups.orgpnfs.or.kr This methodology involves identifying potential biological targets of this compound and then analyzing their interconnectedness within biological networks relevant to specific diseases. researchgate.netamegroups.orgpnfs.or.kr For instance, network pharmacology has been applied to investigate the potential therapeutic mechanisms of this compound in Alzheimer's disease (AD). researchgate.netresearchgate.net By comparing the predicted targets of this compound with known AD-associated genes, researchers can identify shared targets and signaling pathways that may mediate its effects. researchgate.net Publicly available databases, such as SwissTargetPrediction and TargetNet, are used for predicting potential targets of this compound, while GeneCard and DisGeNET provide data on disease-related genes. researchgate.net

Target prediction, a core aspect of computational drug discovery and network pharmacology, employs algorithms and models to forecast the biomolecules with which a compound is likely to interact. diva-portal.orgijimai.org This computational screening helps prioritize potential targets for experimental validation, accelerating the discovery process for this compound's therapeutic actions.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule, like this compound, when it interacts with a larger biomolecule, typically a protein. researchgate.netpnfs.or.krnih.govbenthamscience.comscielo.br This method provides valuable insights into how this compound might bind to the active site or other regions of a target protein and estimates the strength of this interaction. Molecular docking studies have been conducted to explore the interaction between this compound and proteins such as TLR4, which is a key player in inflammatory pathways. nih.gov

Molecular dynamics (MD) simulations extend the static view of molecular docking by simulating the movement and interactions of atoms and molecules over time. nih.govresearchgate.netresearchgate.netrsc.orgnih.gov This dynamic perspective provides information about the stability of the compound-target complex, conformational changes in both molecules upon binding, and the flexibility of the binding site. MD simulations can validate the findings from molecular docking and offer a more realistic representation of the binding event in a simulated physiological environment. nih.govresearchgate.netrsc.orgnih.gov Studies have utilized MD simulations to analyze the dynamic behavior of complexes formed between this compound and proteins like TLR4 and Keap-1. nih.govresearchgate.netresearchgate.net

Proteomics and Transcriptomics for Mechanism Elucidation

Proteomics and transcriptomics are high-throughput techniques that enable the global analysis of proteins and RNA molecules, respectively, within a biological sample. These "omics" technologies are powerful tools for unraveling the mechanisms of action of compounds like this compound by identifying comprehensive changes in gene and protein expression profiles following treatment. mdpi.comnih.govdntb.gov.ua

Transcriptomics, often performed using RNA sequencing, can identify genes that are differentially expressed in response to this compound treatment in cells or tissues. nih.gov This provides crucial information about the cellular pathways and biological processes that are activated or repressed by the compound. For example, RNA sequencing has been applied in studies involving dimeric this compound derivatives to identify affected genes and pathways in hepatocellular carcinoma cells. nih.gov

Proteomics, frequently employing mass spectrometry-based methods, allows for the identification and quantification of the entire protein complement of a sample. mdpi.comnih.govdntb.gov.ua By comparing the proteomic profiles of samples exposed to this compound with control samples, researchers can pinpoint proteins whose abundance or modifications are altered. This can provide direct evidence of this compound's molecular targets and its downstream effects on cellular functions. While direct proteomic studies specifically on this compound are emerging, studies on its related compound, berberine (B55584), have utilized proteomics to investigate its antibacterial mechanisms by analyzing protein changes in bacteria. nih.gov Furthermore, integrated analysis of metabolomics and proteomics is being used to gain a more comprehensive understanding of the mechanisms of related compounds. dntb.gov.ua

Compound-Target and Protein-Protein Interaction Network Analysis

Compound-target network analysis visually represents the interactions between a compound and its identified or predicted biological targets. researchgate.netpnfs.or.krijimai.orgenzymlogic.com This network approach helps to highlight the key targets and pathways through which this compound might exert its therapeutic effects. In the context of Alzheimer's disease research, compound-target network analysis has been used to illustrate the relationships between this compound and its predicted target genes associated with the disease. researchgate.net

Protein-protein interaction (PPI) network analysis focuses on the functional associations between proteins that are identified as targets of this compound or are affected by its administration. researchgate.netpnfs.or.kr By constructing and analyzing PPI networks, researchers can identify central proteins (often referred to as "hub proteins") that play critical roles in the biological processes modulated by this compound. researchgate.net Databases such as STRING are commonly used to build these networks, and software like Cytoscape is employed for their visualization and analysis. researchgate.netpnfs.or.kr This analysis helps to understand how the direct interactions of this compound might propagate through cellular networks to influence broader biological outcomes.

Advanced Analytical Techniques for Bioanalysis and Metabolomics

Advanced analytical techniques are indispensable for the accurate quantification of this compound in biological samples (bioanalysis) and for studying its metabolic transformation and impact on endogenous metabolites (metabolomics).

Bioanalysis involves the precise measurement of this compound and its metabolites in biological matrices such as blood plasma, urine, and tissue extracts. Techniques like liquid chromatography-mass spectrometry (LC-MS) are widely used due to their high sensitivity, selectivity, and ability to handle complex biological samples. These methods are critical for conducting pharmacokinetic studies, which describe how this compound is absorbed, distributed, metabolized, and eliminated by the body. While extensive specific bioanalysis data for this compound were not detailed in the provided search results, related research on berberine and its metabolites underscores the importance of these analytical techniques for characterizing their behavior in vivo. nih.gov

Metabolomics involves the comprehensive analysis of the complete set of small-molecule metabolites present in a biological system. By examining changes in the metabolome following this compound administration, researchers can gain insights into its biochemical effects and identify potential biomarkers of its activity. Techniques such as gas chromatography-mass spectrometry (GC-MS) and LC-MS are standard tools in metabolomics research. mdpi.comdntb.gov.ua Emerging techniques like spatial metabolomics allow for the analysis of metabolite distribution within tissues, providing valuable spatial context to the metabolic alterations induced by a compound. mdpi.com This can be particularly informative for understanding the localized effects of this compound in specific organs or cellular compartments.

The integration of these advanced analytical techniques with sophisticated experimental models and computational approaches provides a powerful and comprehensive framework for the in-depth investigation of this compound, facilitating the elucidation of its complex mechanisms of action and the exploration of its full therapeutic potential.

Translational Research Directions and Prospects for Drug Development

Translational research on this compound focuses on bridging the gap between preclinical findings and clinical applications. Studies have explored its potential in treating conditions where inflammation, oxidative stress, and metabolic dysregulation play key roles.

Research in animal models of ulcerative colitis (UC) has shown that this compound can significantly attenuate clinical manifestations, colon shortening, and histological injury. It appears to achieve therapeutic effects comparable to or even superior to berberine and azathioprine (B366305) in some models nih.gov. This anti-colitis effect is linked to the inhibition of the TLR4-MyD88-NF-κB signaling pathway and modulation of gut microbiota nih.gov. The ability of this compound to modulate gut dysbiosis induced by dextran (B179266) sulfate (B86663) sodium (DSS) in mice suggests a promising avenue for addressing intestinal disorders nih.gov.